Benzoic acid, 3,5-dinitro, 1-phenylethyl ester
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Overview
Description
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with two nitro groups at the 3 and 5 positions, and an ester linkage to a 1-phenylethyl group . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of benzoic acid, 3,5-dinitro, 1-phenylethyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro, 1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ester linkage allows for the controlled release of the active components, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester can be compared with other similar compounds such as:
Benzoic acid, 3,5-dinitro, benzyl ester: Similar structure but with a benzyl group instead of a 1-phenylethyl group.
Benzoic acid, 3,5-dinitro, ethyl ester: Similar structure but with an ethyl group instead of a 1-phenylethyl group.
Benzoic acid, 3,5-dinitro, 1-ethyl-2-phenyl-butyl ester: Similar structure but with a more complex ester group.
The uniqueness of this compound lies in its specific ester linkage, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-phenylethyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKDADIXNBBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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